N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine
Overview
Description
N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine has potential applications in various fields of scientific research. One such application is in the field of drug discovery. This compound has been shown to have potential as an anticancer agent. It has also been shown to have potential as an anti-inflammatory agent. In addition, this compound has been shown to have potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has been shown to have potential as an anticancer, anti-inflammatory, and neuroprotective agent. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine. One direction is to further investigate its mechanism of action. Another direction is to conduct more in vivo studies to determine its efficacy as an anticancer, anti-inflammatory, and neuroprotective agent. Additionally, more research could be done to determine the optimal dosage and administration route for this compound. Finally, more research could be done to investigate its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has been shown to have potential as an anticancer, anti-inflammatory, and neuroprotective agent. However, its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
properties
IUPAC Name |
4-(5-chloro-2-methylanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5/c1-10-2-3-11(16)8-12(10)18-14(20)9-13(15(21)22)17-4-6-23-7-5-19/h2-3,8,13,17,19H,4-7,9H2,1H3,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYBLBCDAUXRCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methylanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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